Solvent Yellow 98

Description

Properties

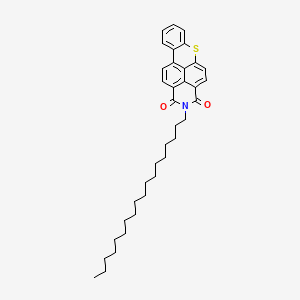

IUPAC Name |

14-octadecyl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-37-35(38)29-23-22-28-27-20-17-18-21-31(27)40-32-25-24-30(36(37)39)33(29)34(28)32/h17-18,20-25H,2-16,19,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQLECBCTASDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065314 | |

| Record name | Fluorescent Yellow 3G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12671-74-8, 27870-92-4 | |

| Record name | Solvent Yellow 98 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12671-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-octadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012671748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027870924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorescent Yellow 3G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-octadecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Spectral Analysis of Solvent Yellow 98 (CAS 12671-74-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 98, identified by CAS number 12671-74-8, is a fluorescent dye known for its application in various industrial and research settings.[1][2][3] Its chemical formula is C₃₆H₄₅NO₂S, with a molecular weight of approximately 555.81 g/mol .[1][2][4] This document provides a comprehensive technical overview of the spectral characteristics of this compound, offering a guide for its analysis and application in research, particularly in fields requiring fluorescent probes. The dye is typically a greenish-yellow or yellow-orange powder.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 12671-74-8 | [1][2] |

| Molecular Formula | C₃₆H₄₅NO₂S | [1][2][4] |

| Molecular Weight | 555.81 g/mol | [1][2][4] |

| Appearance | Greenish-yellow to yellow-orange powder | [3][5] |

| Solubility | Insoluble in water; soluble in various organic solvents. | [4] |

Spectral Data

This section details the spectral characteristics of this compound. Due to the limited availability of public data, representative experimental protocols are provided to enable researchers to acquire this information.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is fundamental in determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Quantitative Data:

| Parameter | Value |

| Solvent | [Specify Solvent] |

| λmax (Absorption Maximum) | [Data Not Available] |

| Molar Absorptivity (ε) | [Data Not Available] |

Experimental Protocol:

A solution of this compound is prepared in a suitable, UV-transparent solvent (e.g., ethanol, dichloromethane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law. A UV-Vis spectrophotometer is first blanked with the pure solvent in a quartz cuvette. The spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 200-800 nm) to determine the absorption maximum (λmax).

Experimental Workflow for UV-Vis Spectroscopy:

Caption: Workflow for obtaining the UV-Vis absorption spectrum of this compound.

Fluorescence Spectroscopy

As a fluorescent dye, understanding its excitation and emission characteristics is crucial for its application as a fluorescent probe or marker.[1][3][6][7]

Quantitative Data:

| Parameter | Value |

| Solvent | [Specify Solvent] |

| Excitation Maximum (λex) | [Data Not Available] |

| Emission Maximum (λem) | [Data Not Available] |

| Quantum Yield (Φ) | [Data Not Available] |

Experimental Protocol:

A dilute solution of this compound is prepared in an appropriate solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. The fluorescence spectrum is recorded using a spectrofluorometer. An excitation spectrum is first obtained by monitoring the emission at a fixed wavelength while scanning the excitation wavelengths. Subsequently, the emission spectrum is recorded by exciting the sample at its excitation maximum (λex) and scanning the emission wavelengths.

Experimental Workflow for Fluorescence Spectroscopy:

References

- 1. This compound | 12671-74-8 | FS167633 | Biosynth [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [jnogilvychem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. echemi.com [echemi.com]

- 6. union-pigment.com [union-pigment.com]

- 7. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]

An In-depth Technical Guide to the Absorption and Emission Spectra of Solvent Yellow 98

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Solvent Yellow 98 (C.I. 56238; CAS 12671-74-8), a fluorescent dye known for its greenish-yellow emission, high heat resistance, and good light fastness. This document summarizes the available quantitative data on its absorption and emission spectra, outlines detailed experimental protocols for its characterization, and provides visual representations of the experimental workflow.

Core Spectroscopic Properties

This compound is a versatile fluorophore with applications in plastics, fluorescent inks, and as a tracer dye. Its photophysical characteristics are crucial for its effective application in research and development, particularly in fields requiring fluorescent probes.

While comprehensive spectral data for this compound in various solvents is not extensively documented in publicly available literature, a study on structurally similar benzoxanthene dicarboximide dyes provides valuable insights. One such derivative, when compared to this compound, exhibited the following properties in ethyl acetate:

-

Absorption Maxima (λmax): 436 nm and 457 nm

-

Molar Absorptivity (ε): 17,500 M-1cm-1 at 436 nm and 16,700 M-1cm-1 at 457 nm

-

Emission Maxima (λem): 491 nm and 521 nm

Furthermore, this compound has been reported to exhibit a high photoluminescence quantum efficiency (PLQE) of over 0.95 when incorporated into a polyethylene terephthalate (PET) matrix. This high quantum yield indicates that it is a very efficient emitter, making it suitable for applications where bright fluorescence is required.

Data Presentation

The following table summarizes the available quantitative data for this compound and a closely related benzoxanthene dicarboximide dye. It is important to note that the data for the related compound is provided as a reference due to the limited availability of specific data for this compound in solution.

| Parameter | Value | Solvent/Matrix | Source |

| This compound | |||

| Photoluminescence Quantum Efficiency (ΦF) | > 0.95 | PET | [1] |

| Related Benzoxanthene Dicarboximide Dye | |||

| Absorption Maximum 1 (λmax1) | 436 nm | Ethyl Acetate | [1] |

| Molar Absorptivity at λmax1 (ε1) | 17,500 M-1cm-1 | Ethyl Acetate | [1] |

| Absorption Maximum 2 (λmax2) | 457 nm | Ethyl Acetate | [1] |

| Molar Absorptivity at λmax2 (ε2) | 16,700 M-1cm-1 | Ethyl Acetate | [1] |

| Emission Maximum 1 (λem1) | 491 nm | Ethyl Acetate | [1] |

| Emission Maximum 2 (λem2) | 521 nm | Ethyl Acetate | [1] |

Experimental Protocols

The following protocols describe the standard methodologies for measuring the absorption and emission spectra of fluorescent dyes like this compound.

1. Sample Preparation

-

Objective: To prepare solutions of this compound of known concentrations for spectroscopic analysis.

-

Materials:

-

This compound powder

-

Spectroscopic grade solvent (e.g., ethanol, chloroform, toluene)

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Analytical balance

-

Micropipettes

-

-

Procedure:

-

Prepare a stock solution of this compound by accurately weighing a small amount of the dye and dissolving it in a known volume of the chosen solvent in a volumetric flask. A typical stock solution concentration is in the range of 10-3 to 10-4 M.

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from 10-5 to 10-7 M. The absorbance of the most concentrated solution should ideally be below 0.1 at the absorption maximum to avoid inner filter effects.

-

Prepare a blank sample containing only the pure solvent.

-

2. UV-Vis Absorption Spectroscopy

-

Objective: To measure the absorption spectrum of this compound and determine its absorption maximum (λmax) and molar absorptivity (ε).

-

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

-

Procedure:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Fill a cuvette with the blank solvent and place it in the reference beam path.

-

Fill another cuvette with the blank solvent and place it in the sample beam path. Record a baseline spectrum.

-

Replace the blank in the sample beam path with the cuvette containing the most dilute this compound solution.

-

Scan the absorbance from a suitable wavelength range (e.g., 350-600 nm).

-

Record the wavelength of maximum absorbance (λmax).

-

Repeat the measurement for all the prepared solutions of different concentrations.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

3. Fluorescence Spectroscopy

-

Objective: To measure the emission and excitation spectra of this compound and determine its emission maximum (λem).

-

Instrumentation:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

-

Procedure:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Emission Spectrum:

-

Fill a cuvette with a dilute solution of this compound (absorbance < 0.1 at λmax).

-

Set the excitation wavelength to the determined λmax.

-

Scan the emission monochromator over a wavelength range starting from about 10 nm above the excitation wavelength to a point where the fluorescence signal returns to the baseline (e.g., 450-700 nm).

-

Record the wavelength of maximum fluorescence intensity (λem).

-

-

Excitation Spectrum:

-

Keep the same sample in the spectrofluorometer.

-

Set the emission monochromator to the determined λem.

-

Scan the excitation monochromator over a wavelength range that covers the absorption spectrum (e.g., 350-500 nm).

-

The resulting excitation spectrum should ideally match the absorption spectrum.

-

-

4. Fluorescence Quantum Yield Determination (Comparative Method)

-

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a known standard.

-

Materials:

-

A fluorescent standard with a known quantum yield and spectral properties similar to this compound (e.g., Coumarin 153 in ethanol, ΦF = 0.53).

-

Solutions of the standard and this compound with accurately known absorbances at the same excitation wavelength.

-

-

Procedure:

-

Prepare a series of solutions of both the standard and this compound in the same solvent, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the corrected emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the quantum yield of this compound (ΦF,X) using the following equation: ΦF,X = ΦF,S * (GradX / GradS) * (nX2 / nS2) where ΦF,S is the quantum yield of the standard, GradX and GradS are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively, and nX and nS are the refractive indices of the sample and standard solutions (if different).

-

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Experimental workflow for spectroscopic characterization.

Caption: Logical relationship of experimental components.

References

An In-depth Technical Guide to the Solubility of Solvent Yellow 98 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Yellow 98 in various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work with this fluorescent dye.

Core Properties of this compound

This compound is a greenish-yellow fluorescent dye known for its high heat resistance, good light fastness, and strong fluorescent properties.[1][2][3] It is primarily used in the coloring of plastics such as polyester, PS, HIPS, ABS, PC, PMMA, and PET, as well as in fluorescent inks.[2][3][4] Chemically, it belongs to the aminoketone series.[2] While it is insoluble in water, it exhibits excellent solubility in a range of organic solvents.[5]

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound in various organic solvents at 20°C. It is important to note that there are conflicting data points from different suppliers for the same solvents. Both sets of data are presented here to provide a comprehensive view of the available information.

| Organic Solvent | Solubility at 20°C (g/L) - Data Set A | Solubility at 20°C (g/L) - Data Set B |

| Dichloromethane | 186.3[2][3][4][6] | - |

| Methylbenzene | 53.9[2][3][4][6] | 10.6[7] |

| Acetone | 2.2[2][3][4][6] | 5.2[7] |

| Butyl Acetate | 1.6[2][3][4][6] | 4.2[7] |

| Ethyl Alcohol | 1.1[2][3][4][6] | 5.1[7] |

Experimental Protocol for Determining Solubility

While a specific, standardized experimental protocol for this compound was not found in the available literature, a general and robust methodology for determining the solubility of dyes in organic solvents can be established. The following protocol is a synthesis of established methods for determining the solubility of organic compounds and dyes.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (powder form)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer with stir bars

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound powder and add it to a series of vials.

-

Using a calibrated pipette, add a precise volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 20°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) using a vortex mixer at regular intervals or a magnetic stirrer to ensure equilibrium is reached between the dissolved and undissolved dye.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to rest in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a controlled temperature to ensure complete separation of the solid phase.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known volume of the clear supernatant using a syringe.

-

Immediately filter the extracted solution through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

Perform a series of dilutions of the saturated solution with the same organic solvent using volumetric flasks and pipettes to bring the absorbance into the linear range of the spectrophotometer.

-

-

Quantification using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve.

-

Measure the absorbance of the diluted sample solutions at the same λmax.

-

Using the calibration curve, determine the concentration of this compound in the diluted samples and, by accounting for the dilution factor, calculate the concentration in the original saturated solution.

-

-

Data Reporting:

-

Express the solubility in grams per liter (g/L) or other appropriate units.

-

Report the temperature at which the solubility was determined.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. dayglo.in [dayglo.in]

- 2. This compound|CAS No:12671-74-8 / 27870-92-4 - yellow solvent dye [chinainterdyes.com]

- 3. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. This compound [jnogilvychem.com]

- 6. union-pigment.com [union-pigment.com]

- 7. China this compound / CAS 12671-74-8/27870-92-4 factory and manufacturers | Precise Color [precisechem.com]

A Comprehensive Technical Profile of Solvent Yellow 98

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Solvent Yellow 98 (C.I. 56238), a fluorescent dye with significant applications in materials science. The document details its core chemical and physical properties, outlines its synthesis protocol, and summarizes its primary uses, with all quantitative data presented for clarity and ease of comparison.

Core Chemical and Physical Properties

This compound is a synthetic organic dye known for its vibrant greenish-yellow fluorescence, high heat resistance, and good light fastness.[1][2] It is a yellow to orange powder that is insoluble in water but readily soluble in various organic solvents.[3][4] Its primary utility is as a colorant for a wide range of plastics and polymers.[5][6]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₅NO₂S | [4][7][8][9][10] |

| Molecular Weight | 555.81 g/mol | [4][7][8][9][10] |

| CAS Registry Number | 12671-74-8 / 27870-92-4 | [1][4][6] |

| C.I. Name | This compound | [4] |

| C.I. Number | 56238 | [4][6] |

| Molecular Structure | Amino ketone | [4] |

| Appearance | Yellow-orange powder | [3][4] |

Table 2: Physicochemical and Performance Data

| Property | Value | Conditions / Notes | Reference |

| Solubility | Insoluble in water; Soluble in organic solvents | - | [3][4] |

| Heat Resistance | Up to 300°C | In Polystyrene (PS) | [1][2] |

| Light Fastness | Grade 7-8 | Scale of 1-8, where 8 is superior | [1][11] |

| Density | ~1.118 g/cm³ | Predicted | [8] |

| Melting Point | 267°C | - | [6] |

Experimental Protocols: Synthesis of this compound

The manufacturing of this compound is a multi-step chemical synthesis process. The general methodology involves the sequential reaction of several organic precursors to build the final complex molecule.

Detailed Methodology:

The synthesis pathway can be summarized as follows:

-

Etherification: The process begins with the condensation of 4-Nitro[1.8]naphthalic anhydride and 2-Aminobenzenethiol. This step forms a key thioether intermediate.[3][8]

-

Amination and Imidization: The resulting compound is then reacted with Octadecanamine. This reaction leads to the formation of a naphthalimide intermediate.[3][8][11]

-

Diazotization: The free amino group within the molecule undergoes diazotization, a reaction initiated by the addition of Sodium nitrite.[3][11]

-

Cyclization (Ring Closure): In the presence of Copper sulfate monohydrate, a closed-loop reaction occurs, forming the thioxanthene core structure of the dye.[3][11]

-

Final Treatment: The process concludes with a final boiling step using soda or a liquid alkali to yield the final this compound product, which is then filtered, dried, and crushed into a powder.[3][8][11]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Industry

This compound is not typically used in drug development due to its nature as an industrial dye. Its high stability and strong fluorescence make it valuable in materials science and other technical applications.

-

Plastics and Polymers: It is widely used for coloring a variety of plastics, including polystyrene (PS), ABS, polycarbonate (PC), PET, and PMMA, often incorporated via masterbatches.[1][6][11]

-

Fluorescent Inks and Coatings: The dye's vibrant fluorescence is utilized in the formulation of specialty inks and coatings.[2][6]

-

Non-Destructive Testing: It has been reported as a component in aerosol formulations for detecting microcracks on workpiece surfaces through fluorescence.[12]

-

Textile Dyeing: The dye is suitable for coloring synthetic fibers such as polyester.[5]

-

Pigment Preparation: this compound serves as a colorant in the preparation of fluorescent pigments, which are then used in a broader range of applications.[13]

References

- 1. China this compound / CAS 12671-74-8/27870-92-4 factory and manufacturers | Precise Color [precisechem.com]

- 2. union-pigment.com [union-pigment.com]

- 3. This compound | 12671-74-8 [chemicalbook.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. What are the applications of this compound? - Knowledge [allgreenchems.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound [chembk.com]

- 9. This compound - CAS:12671-74-8 - Sunway Pharm Ltd [3wpharm.com]

- 10. biosynth.com [biosynth.com]

- 11. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]

- 12. Page loading... [guidechem.com]

- 13. US20060063855A1 - Process for the preparation of fluorescet and non-fluorescent pigments - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Commercial Solvent Yellow 98: Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the commercial landscape of Solvent Yellow 98, a fluorescent dye with applications in various scientific and industrial fields. This document details its commercial sources, typical purity levels, potential impurities stemming from its synthesis, and robust analytical methodologies for its characterization. The information presented herein is intended to assist researchers and professionals in sourcing, qualifying, and utilizing this compound with a high degree of confidence.

Commercial Availability and Purity Specifications

This compound is available from a range of chemical suppliers, catering to different grades and research needs. The purity of the commercially available dye is a critical parameter for its application, particularly in sensitive research and development environments. While a comprehensive impurity profile is not always provided by suppliers, stated purity levels typically range from 95% to over 99%.

Below is a summary of some commercial suppliers and their stated purity for this compound:

| Supplier | Stated Purity | Additional Information |

| Jinan Ogilvy Chemical Co., Ltd. | ≥99% | Provides technical specifications including appearance and solubility. |

| CymitQuimica | Min. 95% | Offers the product for laboratory use. |

| MedchemExpress | Not specified | Provides product for research use only. |

| Santa Cruz Biotechnology | Not specified | For research use only. |

| Spectrum Chemical | Not specified | Meets or exceeds grade requirements or specifications for each product.[1] |

| ChemicalBook | Varies by supplier | A platform listing multiple suppliers with varying specifications.[2] |

| Biosynth | Not specified | High-quality reference standards for pharmaceutical testing.[3] |

It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on the purity and the methods used for its determination.

Potential Impurities in Commercial this compound

The purity of this compound is intrinsically linked to its manufacturing process. The common synthesis route involves the reaction of 4-Nitro[4][5]naphthalic anhydride with 2-Aminobenzenethiol, followed by reaction with octadecylamine and subsequent cyclization.[4][6] Based on this synthesis, potential impurities may include:

-

Unreacted Starting Materials:

-

Intermediates: Incomplete reactions can lead to the presence of intermediate products.

-

Byproducts: Side reactions occurring during the synthesis can generate structurally related compounds.

-

Residual Reagents and Solvents:

-

Sodium nitrite

-

Copper sulfate

-

Organic solvents used in the reaction and purification steps.

-

The presence of these impurities can affect the dye's photophysical properties, solubility, and performance in its intended application. Therefore, rigorous analytical characterization is essential.

Experimental Protocols for Purity Determination

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the main component and any impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

While a specific, standardized HPLC method for this compound is not universally published, a general reverse-phase HPLC method, similar to those used for other solvent dyes, can be adapted and validated.[7]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.

-

Mobile Phase: A gradient elution is often effective for separating the main dye from potential impurities with varying polarities. A typical mobile phase could consist of:

-

Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

-

Solvent B: Acetonitrile or methanol.

-

A gradient program could start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable solvent in which it is fully soluble, such as tetrahydrofuran (THF) or dichloromethane, to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Detection: The wavelength for detection should be set at the maximum absorbance of this compound, which is typically in the visible range. A DAD can be used to scan a range of wavelengths to detect impurities with different absorption spectra.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of this compound with a known purity is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of this compound and identifying organic impurities.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Sample Preparation:

-

Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

-

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment of the main component and any significant impurities.

-

Data Analysis:

-

The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of this compound.

-

The presence of unexpected peaks may indicate impurities. The integration of these impurity peaks relative to the main component can provide a semi-quantitative estimate of their levels.

-

Visualizing the Analytical Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols for the purity analysis of this compound.

Caption: A workflow diagram illustrating the key steps in the purity analysis of this compound.

Caption: A conceptual diagram showing the synthesis pathway and the origin of potential impurities.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | 12671-74-8 [chemicalbook.com]

- 3. This compound | 12671-74-8 | FS167633 | Biosynth [biosynth.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Health and Safety of Solvent Yellow 98

This guide provides a comprehensive overview of the health and safety aspects of Solvent Yellow 98, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical suppliers.

Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| Synonyms | Fluorescent Yellow 3G, Keyplast Fluorescent Yellow 3R, Elbaplast Fluorescent Yellow G[1] |

| CAS Number | 12671-74-8[1][2] |

| EC Number | 603-155-8[1][2] |

| Molecular Formula | C36H45NO2S[2] |

| Molecular Weight | 555.81 g/mol [2] |

| Chemical Structure | Thiaxanthene series |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for safe handling and storage.

| Property | Value |

| Physical State | Greenish-yellow powder[2][3] |

| Melting Point | 267 °C[4] |

| Boiling Point | 699.9 °C at 760 mmHg[2] |

| Density | 0.64 g/cm³[3][4] |

| Vapor Pressure | 1.94E-19 mmHg at 25°C[2] |

| Flash Point | 377.1 °C[2] |

| Water Solubility | Insoluble[5] |

Solubility in Organic Solvents (g/L at 20°C): [4]

| Solvent | Solubility (g/L) |

| Acetone | 2.2 |

| Butyl Acetate | 1.6 |

| Methylbenzene | 53.9 |

| Dichloromethane | 186.3 |

| Ethylalcohol | 1.1 |

Toxicological Information

Comprehensive toxicological data for this compound is largely unavailable in the public domain. The following table summarizes the current status of toxicological information.

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral) | No data available[3][6] |

| Acute Toxicity (Dermal) | No data available[3][6] |

| Acute Toxicity (Inhalation) | No data available[3][6] |

| Skin Corrosion/Irritation | No data available[3][6] |

| Serious Eye Damage/Irritation | No data available[3][6] |

| Respiratory or Skin Sensitization | No data available[3][6] |

| Germ Cell Mutagenicity | No data available[3][6] |

| Carcinogenicity | No data available[3][6] |

| Reproductive Toxicity | No data available[3][6] |

| STOT-Single Exposure | No data available[3][6] |

| STOT-Repeated Exposure | No data available[3][6] |

| Aspiration Hazard | No data available[3] |

Ecological Information

Data on the environmental impact of this compound is also limited.

| Ecotoxicological Endpoint | Data |

| Toxicity to Fish | No data available[6] |

| Toxicity to Daphnia and other aquatic invertebrates | No data available[6] |

| Toxicity to Algae | No data available[6] |

| Toxicity to Microorganisms | No data available[6] |

| Persistence and Degradability | No data available[6] |

| Bioaccumulative Potential | No data available[6] |

| Mobility in Soil | No data available[6] |

Experimental Protocols

5.1. Determination of Melting Point

The melting point of a solid crystalline substance like this compound is typically determined using the capillary method.

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.

-

Apparatus: A melting point apparatus with a heated block or an oil bath is used. The capillary tube containing the sample is placed in the apparatus adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

5.2. Determination of Solubility in Organic Solvents

The solubility of a dye in an organic solvent can be determined by the saturation method.

-

Sample Preparation: A known volume of the desired organic solvent is placed in a thermostatically controlled vessel.

-

Saturation: An excess amount of this compound is added to the solvent.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation and Analysis: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is taken, the solvent is evaporated, and the mass of the dissolved dye is determined gravimetrically. The solubility is then expressed in grams per liter (g/L).

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate response in case of an accidental release.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

Methodological & Application

Application Notes: Solvent Yellow 98 as a Versatile Fluorescent Probe in Polymer Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Solvent Yellow 98 as a fluorescent probe for characterizing various properties of polymer systems. While traditionally used as a colorant, the inherent fluorescent properties of this compound, coupled with its excellent thermal stability and compatibility with a wide range of polymers, make it a promising candidate for advanced applications in materials science and pharmaceutical development.

Introduction to this compound

This compound, also known as Fluorescent Yellow 3G, is a highly fluorescent dye with the chemical formula C₃₆H₄₅NO₂S.[1] It is characterized by its greenish-yellow fluorescence and is soluble in many organic solvents and polymer matrices.[2][3] Its high heat and light resistance make it suitable for incorporation into various plastics processed at elevated temperatures.[2][3][4]

Key Properties:

-

Chemical Structure: Thioxanthene derivative[4]

-

Appearance: Greenish-yellow powder[2]

-

Compatibility: Good compatibility with a wide range of polymers including Polystyrene (PS), Polycarbonate (PC), Polyethylene Terephthalate (PET), Polymethyl Methacrylate (PMMA), and others.[3]

Principle of Operation as a Fluorescent Probe

The fluorescence of a probe molecule like this compound is sensitive to its immediate microenvironment. Changes in the polymer matrix, such as viscosity, polarity, and temperature, can alter the photophysical properties of the dye, leading to measurable changes in its fluorescence signal. These changes can manifest as shifts in the emission wavelength, changes in fluorescence intensity, or variations in fluorescence lifetime.

Data Presentation: Photophysical Properties of this compound

The following table summarizes the known photophysical properties of this compound. It is important to note that these properties can vary depending on the specific polymer matrix and the concentration of the dye.

| Property | Value | Polymer Matrix | Reference |

| Photoluminescence Quantum Yield (PLQY) | > 0.95 | PET | |

| Fluorescence Lifetime | < 1000 hours (under specific test conditions) | PET | |

| Excitation Wavelength (Typical) | ~450 nm | Not specified | |

| Emission Wavelength (Typical) | Greenish-Yellow | Not specified | [2] |

Application: Monitoring Polymer Viscosity

Signaling Pathway:

The fluorescence intensity and lifetime of certain dyes, known as "molecular rotors," are highly dependent on the viscosity of their environment. In a low-viscosity medium, the molecule can undergo non-radiative decay through intramolecular rotation, quenching fluorescence. As the viscosity of the polymer increases (e.g., during curing or at lower temperatures), this rotation is hindered, leading to a significant increase in fluorescence intensity and lifetime. While this compound has not been definitively characterized as a molecular rotor in published literature, its rigid structure with potentially rotatable groups suggests it may exhibit such behavior. Researchers should perform initial calibration studies to confirm this property in their specific polymer system.

Caption: Signaling pathway for a molecular rotor in varying viscosity environments.

Experimental Protocol: Monitoring Polymer Curing via Fluorescence

-

Preparation of this compound Stock Solution:

-

Dissolve a precise amount of this compound in a suitable solvent (e.g., dichloromethane, methylbenzene) to create a stock solution of known concentration (e.g., 1 mg/mL).[2]

-

-

Incorporation into Polymer Resin:

-

Add a small aliquot of the this compound stock solution to the liquid polymer resin or monomer mixture to achieve a final concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

Ensure thorough mixing to achieve a homogeneous dispersion of the probe.

-

-

Experimental Workflow:

Caption: Experimental workflow for monitoring polymer curing.

-

Data Acquisition:

-

Place the polymer-probe mixture in a suitable sample holder for fluorescence measurements (e.g., a cuvette or between two glass plates).

-

Use a fluorometer to record the fluorescence emission spectrum or fluorescence lifetime at regular intervals as the polymer cures.

-

Simultaneously, measure the viscosity of a parallel sample using a rheometer to establish a calibration curve.

-

-

Data Analysis:

-

Plot the fluorescence intensity (or lifetime) as a function of curing time.

-

Plot the viscosity as a function of curing time.

-

Generate a calibration curve by plotting fluorescence intensity (or lifetime) versus viscosity. This curve can then be used to determine the viscosity of subsequent samples based on their fluorescence.

-

Application: In-Situ Temperature Sensing

Signaling Pathway:

The fluorescence of some dyes is sensitive to temperature. This can be due to several factors, including increased non-radiative decay at higher temperatures, leading to a decrease in fluorescence intensity. For some molecules, the ratio of the intensities of two different emission bands can change with temperature, providing a ratiometric and more robust measurement that is less susceptible to fluctuations in probe concentration or excitation light intensity. Perylene derivatives, which are structurally similar to this compound, have been shown to exhibit temperature-sensitive fluorescence.

Caption: Signaling pathway for temperature sensing using fluorescence.

Experimental Protocol: Real-Time Temperature Monitoring in Polymers

-

Preparation of Polymer-Probe Sample:

-

Incorporate this compound into the polymer matrix as described in the viscosity monitoring protocol. The concentration should be kept low (e.g., < 10⁻⁵ mass fraction) to avoid altering the polymer's properties.

-

For calibration, prepare thin films or small samples of the polymer containing the probe.

-

-

Experimental Workflow:

Caption: Experimental workflow for temperature calibration.

-

Calibration:

-

Place the polymer-probe sample in a temperature-controlled environment (e.g., a hot stage or oven) with a calibrated thermocouple for accurate temperature reading.

-

Record the fluorescence emission spectrum of the sample at various known temperatures.

-

Identify any temperature-sensitive features in the spectrum, such as a decrease in overall intensity or a change in the ratio of two emission peaks.

-

Plot the chosen fluorescence parameter (e.g., intensity at a specific wavelength or the ratio of intensities at two wavelengths) against the measured temperature to create a calibration curve.

-

-

In-Situ Measurement:

-

For real-time process monitoring (e.g., in an extruder), a fiber-optic probe can be used to deliver excitation light and collect the fluorescence emission from the polymer melt.

-

The collected fluorescence signal is then analyzed using the pre-determined calibration curve to obtain the real-time temperature of the polymer.

-

Application: Detecting Polymer Degradation

Logical Relationship:

Polymer degradation often leads to changes in the chemical and physical environment of the polymer matrix, such as the formation of polar groups (e.g., carbonyls) and changes in chain conformation. These alterations can affect the polarity and viscosity of the microenvironment surrounding the this compound probe. A change in the local polarity can cause a shift in the fluorescence emission spectrum (solvatochromism). Therefore, by monitoring the emission wavelength of this compound, it may be possible to detect the onset and progression of polymer degradation.

Caption: Logical relationship for detecting polymer degradation.

Experimental Protocol: Monitoring Polymer Degradation

-

Sample Preparation:

-

Prepare polymer films or samples containing a known concentration of this compound.

-

Prepare a set of control samples that will not be subjected to degradation.

-

-

Degradation Protocol:

-

Expose the polymer samples to degradative conditions, such as UV irradiation, elevated temperatures, or a chemically aggressive environment.

-

Remove samples at different time intervals for analysis.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of each degraded sample and the control samples.

-

-

Data Analysis:

-

Compare the emission spectra of the degraded samples to the control samples.

-

Look for systematic shifts in the emission maximum or changes in the spectral shape.

-

Correlate the extent of the spectral shift with the duration of degradation.

-

Optionally, use other analytical techniques (e.g., FTIR to detect carbonyl groups) to confirm the degradation and correlate it with the fluorescence data.

-

Concluding Remarks

This compound presents a promising and versatile fluorescent probe for the in-situ and non-destructive analysis of polymer systems. Its high thermal stability and compatibility with a wide range of polymers make it a valuable tool for monitoring critical parameters such as viscosity, temperature, and degradation. It is important for researchers to perform initial calibration experiments for their specific polymer systems to quantitatively correlate the fluorescence properties of this compound with the polymer properties of interest. The detailed protocols provided herein offer a solid foundation for developing these advanced characterization techniques in both academic and industrial research settings.

References

Application Notes and Protocols for Incorporating Solvent Yellow 98 into Plastics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 98 is a fluorescent greenish-yellow solvent dye known for its high heat resistance, good lightfastness, and strong fluorescent properties.[1][2][3] It is widely used to color a variety of plastics, providing a vibrant and durable finish.[4][5][6] This document provides detailed application notes and protocols for the successful incorporation of this compound into various plastic resins. The information is intended to guide researchers and scientists in developing colored plastic components for a range of applications.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in plastics. Key properties are summarized in the table below.

| Property | Value | References |

| Appearance | Greenish-yellow powder | [2][4] |

| C.I. Name | This compound | [3][4] |

| CAS Number | 12671-74-8, 27870-92-4 | [1][4] |

| Molecular Formula | C₃₆H₄₅NO₂S | [7][8] |

| Molecular Weight | 555.81 g/mol | [7][8] |

| Melting Point | 267 °C | [1][4] |

| Heat Resistance in PS | 300 °C | [1][2][4] |

| Light Fastness in PS (1-8 scale) | 6-7 | [1][4] |

| Density | 0.64 g/cm³ | [1][2][4] |

Polymer Compatibility

This compound is compatible with a wide range of thermoplastic polymers. Its suitability for various plastics is detailed in the table below.

| Polymer | Compatibility | References |

| Polystyrene (PS) | Superior | [1][3][9] |

| High Impact Polystyrene (HIPS) | Superior | [1][3] |

| Acrylonitrile Butadiene Styrene (ABS) | Superior | [1][3][9] |

| Polycarbonate (PC) | Superior | [1][3][9] |

| Polymethyl Methacrylate (PMMA) | Superior | [1][3][9] |

| Styrene Acrylonitrile (SAN) | Superior | [1][3][9] |

| Acrylonitrile Styrene Acrylate (ASA) | Applicable | [1][3] |

| Polyethylene Terephthalate (PET) | Applicable | [1][3][9] |

| Polyamide 6 (PA6) | Applicable | [1][5] |

| Polyamide 66 (PA66) | Limited Suitability | [5] |

| Rigid Polyvinyl Chloride (RPVC) | Applicable | [1][3] |

Recommended Dosages

The recommended dosage of this compound depends on the desired color intensity and the transparency of the final product.

| Application | Recommended Dosage (%) | References |

| Transparent Applications | 0.005 | [1] |

| Non-transparent Applications | 0.02 | [1] |

| Degree of Pigmentation (with 0.1% TiO₂) | 0.05 | [1][4] |

Solubility Data

The solubility of this compound in various organic solvents at 20°C is presented below. This information is useful for cleaning equipment and for potential solvent-based incorporation methods.

| Solvent | Solubility (g/L) | References |

| Dichloromethane | 186.3 | [1] |

| Methylbenzene (Toluene) | 53.9 | [1] |

| Acetone | 2.2 | [1] |

| Butyl Acetate | 1.6 | [1] |

| Ethyl Alcohol | 1.1 | [1] |

Experimental Protocols

Several methods can be employed to incorporate this compound into plastics. The most common industrial methods are masterbatching, compounding, and injection molding. Below are detailed protocols for each of these methods.

Logical Workflow for Incorporating this compound into Plastics

Caption: General workflow for incorporating this compound into plastics.

Protocol 1: Masterbatch Production

A masterbatch is a concentrated mixture of the dye encapsulated in a carrier resin. This is a common and effective method for coloring plastics.

Objective: To produce a concentrated masterbatch of this compound for subsequent use in polymer processing.

Materials and Equipment:

-

This compound powder

-

Carrier resin (e.g., PE, PP, or a compatible polymer)

-

Twin-screw extruder

-

Gravimetric feeder

-

Water bath for cooling

-

Pelletizer

Procedure:

-

Pre-Drying: Dry the this compound powder and the carrier resin pellets according to their respective technical datasheets to remove any moisture.

-

Premixing: In a sealed container, pre-mix the this compound powder with the carrier resin at a predetermined ratio (e.g., 20-40% dye loading). Tumble mix for 15-20 minutes to ensure a homogenous mixture.

-

Extrusion:

-

Set the temperature profile of the twin-screw extruder appropriate for the carrier resin. A typical profile for LDPE would be 160-220°C from the feed zone to the die.

-

Feed the premixed material into the extruder using a gravimetric feeder at a constant rate.

-

Set the screw speed to ensure proper mixing and dispersion of the dye within the polymer melt. A moderate screw speed is generally recommended to avoid excessive shear and thermal degradation.

-

-

Cooling and Pelletizing:

-

The extruded strands are passed through a water bath for cooling.

-

The cooled strands are then fed into a pelletizer to produce the masterbatch pellets.

-

-

Quality Control: The resulting masterbatch pellets should be checked for color consistency and dye dispersion.

Experimental Workflow for Masterbatch Production

Caption: Step-by-step workflow for producing this compound masterbatch.

Protocol 2: Direct Compounding

In this method, the dye is directly mixed with the base polymer and any other additives in an extruder.

Objective: To produce a fully compounded and colored plastic ready for final processing.

Materials and Equipment:

-

This compound powder

-

Base polymer resin (e.g., ABS, PC)

-

Other additives as required (e.g., UV stabilizers, antioxidants)

-

Twin-screw extruder

-

Gravimetric feeders for each component

-

Water bath for cooling

-

Pelletizer

Procedure:

-

Pre-Drying: Ensure all components (dye, polymer, additives) are properly dried.

-

Feeding:

-

Set the temperature profile of the twin-screw extruder suitable for the base polymer. For ABS, a typical range is 200-240°C.

-

Use separate gravimetric feeders to introduce the polymer resin, this compound, and any other additives into the extruder at the desired ratios. The dye concentration will be at the final target level (e.g., 0.02% for non-transparent applications).

-

-

Extrusion and Mixing: The components are melt-mixed within the extruder. The screw design and speed should be optimized to achieve a homogeneous dispersion of the dye and additives.

-

Cooling and Pelletizing: The compounded material is extruded, cooled in a water bath, and pelletized.

-

Quality Control: The final pellets should be inspected for color uniformity and any signs of degradation.

Protocol 3: Incorporation via Injection Molding

For small-scale production or laboratory testing, the dye or masterbatch can be directly mixed with the polymer at the injection molding machine.

Objective: To produce a final colored plastic part directly via injection molding.

Materials and Equipment:

-

This compound masterbatch or powder

-

Base polymer resin

-

Injection molding machine

Procedure:

-

Pre-Drying: Dry the polymer resin and masterbatch (if used) as per the manufacturer's recommendations.

-

Mixing:

-

Using Masterbatch: Tumble mix the masterbatch pellets with the natural polymer pellets at the calculated let-down ratio to achieve the desired final color concentration.

-

Using Powder: For direct powder coloring, the polymer pellets can be coated with the dye powder using a small amount of a wetting agent. However, this method may result in less uniform color distribution.

-

-

Injection Molding:

-

Set the injection molding machine parameters (temperature, pressure, injection speed, etc.) according to the requirements of the base polymer.

-

Feed the mixed material into the hopper of the injection molding machine.

-

The material is melted, mixed in the screw and barrel, and injected into the mold to form the final part.

-

-

Part Evaluation: The molded parts should be evaluated for color consistency, surface finish, and mechanical properties.

Health and Safety Considerations

-

Handling: this compound is a fine powder and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask or respirator to avoid inhalation of the powder.

-

Thermal Decomposition: Avoid processing at temperatures significantly above the recommended heat stability to prevent thermal decomposition of the dye, which may release harmful fumes.

-

Migration: While this compound generally exhibits good migration resistance, it is essential to perform migration testing, especially for food contact or medical applications, to ensure compliance with regulatory standards. Migration can be influenced by the polymer type, dye concentration, and the nature of the contacting medium.

Potential Chemical Interactions and Migration Pathway

Caption: Factors influencing the migration of this compound from the plastic matrix.

References

- 1. dayglo.in [dayglo.in]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. This compound [jnogilvychem.com]

- 6. What are the applications of this compound? - Knowledge [allgreenchems.com]

- 7. This compound, Fluorescent yellow 3G [xcwydyes.com]

- 8. This compound Dyes (Fluorescent yellow 3G) for Plastic [colorbloomdyes.com]

- 9. specialchem.com [specialchem.com]

Application Notes and Protocols: Solvent Yellow 98 in Non-Destructive Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Solvent Yellow 98, a potent fluorescent dye, in non-destructive testing (NDT), with a specific focus on liquid penetrant inspection (LPI) applications. Detailed protocols, data summaries, and workflow visualizations are provided to facilitate its use in laboratory and research settings.

Introduction to this compound in NDT

This compound is a greenish-yellow, oil-soluble fluorescent dye known for its high heat resistance, good light fastness, and strong fluorescence under ultraviolet (UV) light.[1][2][3] These properties make it a highly effective tracer for detecting surface-breaking defects such as cracks, seams, and porosity in non-porous materials.[4][5] In the context of non-destructive testing, this compound can be incorporated into a penetrant fluid. This fluid is applied to a material's surface, where it seeps into any open discontinuities. Subsequent removal of the excess penetrant and application of a developer draws the trapped fluorescent solution out, making defects visible under UV-A (365 nm) black light.[4]

Physicochemical Properties of this compound

The efficacy of this compound in NDT applications is directly related to its physical and chemical properties. A summary of these properties is presented below.

| Property | Value | Reference |

| Appearance | Greenish-yellow powder | [6] |

| C.I. Name | This compound | [2] |

| CAS Numbers | 12671-74-8, 27870-92-4 | [3][6] |

| Molecular Formula | C₃₆H₄₅NO₂S | [7] |

| Molecular Weight | 555.81 g/mol | [7] |

| Melting Point | 267 °C | [3][6] |

| Heat Resistance (in PS) | Up to 300 °C | [1][3] |

| Light Fastness (in PS) | 6-7 (on a scale of 1-8, where 8 is superior) | [3][6] |

Solubility Data

The solubility of this compound in various organic solvents is a critical factor in the formulation of fluorescent penetrants. The following table summarizes its solubility at 20°C.

| Solvent | Solubility (g/L) | Reference |

| Acetone | 2.2 | [3] |

| Butyl Acetate | 1.6 | [3] |

| Methylbenzene (Toluene) | 53.9 | [3] |

| Dichloromethane | 186.3 | [3] |

| Ethyl Alcohol | 1.1 | [3] |

Experimental Protocol: Fluorescent Penetrant Inspection (FPI) using this compound

This protocol outlines the steps for conducting a fluorescent penetrant inspection using a custom-formulated penetrant containing this compound. This method is suitable for detecting surface flaws in non-porous materials such as metals, ceramics, and some plastics.[4]

Materials and Equipment

-

This compound dye

-

Carrier solvent (e.g., a high-flashpoint oil or a suitable organic solvent based on solubility data)

-

Penetrant remover (solvent-based)

-

Developer (e.g., non-aqueous wet developer)

-

UV-A (black light) source (peak wavelength of 365 nm)

-

Test specimens

-

Lint-free cloths

-

Personal protective equipment (gloves, safety glasses)

Preparation of Fluorescent Penetrant Solution

-

Based on the solubility data, select an appropriate carrier solvent. For a basic formulation, a light industrial oil or a mixture of solvents can be used.

-

Dissolve this compound in the chosen solvent to achieve a desired concentration. A typical starting concentration can range from 0.1% to 1.0% by weight.

-

Ensure the dye is completely dissolved through agitation or sonication.

FPI Procedure

The following steps are adapted from standard FPI methodologies.[4][5][8]

-

Pre-cleaning: Thoroughly clean the surface of the test specimen to remove any contaminants such as oil, grease, or dirt that could obstruct the entry of the penetrant into defects.[5][8] Dry the surface completely.

-

Penetrant Application: Apply the this compound penetrant solution to the surface of the specimen. This can be done by spraying, brushing, or immersing the part.[5]

-

Dwell Time: Allow the penetrant to remain on the surface for a sufficient amount of time (typically 10-30 minutes) to allow it to seep into any surface-breaking flaws through capillary action.[5][9]

-

Excess Penetrant Removal: Carefully remove the excess penetrant from the surface. For a solvent-removable penetrant, use a clean, lint-free cloth lightly dampened with the penetrant remover. Avoid flushing the surface, as this can remove the penetrant from within the defects.[8]

-

Developer Application: Apply a thin, even layer of developer to the surface. The developer acts as a blotter, drawing the trapped penetrant out of the flaws to create a visible indication.[4][9]

-

Developing Time: Allow the developer to dry and for the indications to bleed out. This can take several minutes.[9]

-

Inspection: Examine the surface under a darkened environment using a UV-A black light. Any defects will appear as bright greenish-yellow fluorescent indications against the developer background.[4]

-

Post-cleaning: After inspection, clean the specimen to remove all penetrant and developer residues.

Visualizations

Fluorescent Penetrant Inspection Workflow

Caption: Workflow for Fluorescent Penetrant Inspection.

Logic Diagram for NDT Application of this compound

Caption: Properties of this compound enabling NDT.

References

- 1. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]

- 2. union-pigment.com [union-pigment.com]

- 3. dayglo.in [dayglo.in]

- 4. Fluorescent Penetrant Inspection Process | REL [relinc.com]

- 5. Fluorescent Penetrant Testing - OnestopNDT [onestopndt.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. This compound | 12671-74-8 | FS167633 | Biosynth [biosynth.com]

- 8. magnaflux.com [magnaflux.com]

- 9. The Ultimate Guide to Fluorescent Penetrant Testing [Infographic] [magnaflux.eu]

Application Notes and Protocols: Solvent Yellow 98 in Fluorescence Microscopy

Disclaimer: The following application notes and protocols are generated based on the general properties of Solvent Yellow 98. As of the latest search, specific applications of this compound in fluorescence microscopy are not well-documented in scientific literature. These protocols are intended as a starting point for researchers and may require significant optimization.

Introduction

This compound is a greenish-yellow fluorescent dye belonging to the thiaxanthene series.[1] It is characterized by its strong fluorescence, high thermal resistance, and good light fastness.[1][2] While primarily used in the plastics and ink industries for coloration, its fluorescent properties suggest potential for applications in fluorescence microscopy, particularly for staining lipophilic structures.[1][3][4] This document provides an overview of its properties and a hypothetical protocol for its use in staining intracellular lipid droplets.

Physicochemical Properties and Spectral Data

| Property | Value | Reference |

| Chemical Formula | C₃₆H₄₅NO₂S | [5] |

| Molar Mass | 555.81 g/mol | [5] |

| Appearance | Yellow-orange to greenish-yellow powder | [3][6] |

| Solubility | Insoluble in water; soluble in organic solvents such as acetone, butyl acetate, methylbenzene, and dichloromethane. | [3][6][7] |

| Melting Point | Approximately 110-267°C (Varies by source) | [6][7][8] |

| Fluorescence | Strong greenish-yellow fluorescence | [1][2] |

Hypothetical Application: Staining of Intracellular Lipid Droplets

Given its lipophilic nature (inferred from its solubility in organic solvents), this compound could potentially be used to stain neutral lipid stores within cells, such as lipid droplets. The following is a hypothetical protocol for this application.

Experimental Protocol: Staining of Lipid Droplets in Cultured Cells

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Formaldehyde, 4% in PBS (for fixed-cell imaging)

-

Mounting medium

-

Cultured cells on coverslips

Procedure:

-

Preparation of Staining Solution:

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Vortex thoroughly to dissolve.

-

Dilute the stock solution in PBS to a final working concentration (e.g., 1-10 µg/mL). The optimal concentration will need to be determined empirically.

-

-

Cell Preparation (Live-Cell Imaging):

-

Grow cells on glass-bottom dishes or coverslips to the desired confluency.

-

Wash the cells twice with warm PBS.

-

Incubate the cells with the this compound working solution at 37°C for 15-30 minutes. Incubation time may require optimization.

-

Wash the cells three times with warm PBS to remove excess dye.

-

Image the cells immediately in fresh PBS or culture medium.

-

-

Cell Preparation (Fixed-Cell Imaging):

-

Grow cells on coverslips to the desired confluency.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the this compound working solution for 30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Fluorescence Microscopy:

-

Image the stained cells using a fluorescence microscope. Since the exact excitation and emission maxima are not defined for biological samples, it is recommended to start with a standard green/yellow channel (e.g., excitation around 488 nm and emission detection between 500-550 nm) and optimize from there.

-

Expected Results

If this compound effectively stains lipid droplets, you would expect to see bright, punctate fluorescent signals within the cytoplasm of the cells, corresponding to the location of lipid droplets.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for staining cells with a fluorescent dye like this compound.

Caption: Hypothetical workflow for staining cells with this compound.

Considerations for Drug Development Professionals

While not documented, the lipophilic nature of this compound could make it a candidate for co-localization studies with lipophilic drug compounds or for monitoring lipid-based drug delivery systems. However, its potential toxicity and photostability would need to be thoroughly investigated before any application in drug development.

Conclusion

This compound is a fluorescent dye with properties that suggest its potential use in fluorescence microscopy for staining lipid-rich structures. The provided hypothetical protocol offers a starting point for researchers interested in exploring its applications. Significant optimization and characterization, particularly of its spectral properties in biological environments and its photostability, will be necessary to validate its use as a reliable fluorescent probe.

References

- 1. union-pigment.com [union-pigment.com]

- 2. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]

- 3. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. This compound | 12671-74-8 | FS167633 | Biosynth [biosynth.com]

- 6. This compound [jnogilvychem.com]

- 7. dayglo.in [dayglo.in]

- 8. China this compound / CAS 12671-74-8/27870-92-4 factory and manufacturers | Precise Color [precisechem.com]

Application Notes and Protocols: Solvent Yellow 98 for Polystyrene and Polyethylene Terephthalate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Solvent Yellow 98 as a fluorescent dye for coloring polystyrene (PS) and polyethylene terephthalate (PET). This document outlines the dye's key properties, detailed protocols for its incorporation into these polymers, and standard methods for evaluating the performance of the resulting colored plastics.

Properties of this compound

This compound is a greenish-yellow fluorescent dye known for its high heat resistance, good lightfastness, and strong tinting strength, making it a suitable colorant for various plastics.[1][2][3][4] It is compatible with a range of polymers, including PS, PET, ABS, PC, and PMMA.[5][6]

Physical and Chemical Properties

| Property | Value | References |

| C.I. Name | This compound | [6] |

| CAS Number | 12671-74-8, 27870-92-4 | [1][6] |

| Molecular Formula | C36H45NO2 | [7] |

| Molecular Weight | 555.81 g/mol | [7] |

| Appearance | Greenish-yellow powder | [6] |

| Melting Point | ~110-267 °C | [1][2][6] |

| Density | ~0.64-1.45 g/cm³ | [1][2][6] |

Performance in Plastics

| Property | Polystyrene (PS) | Polyethylene Terephthalate (PET) | References |

| Heat Resistance | Up to 300 °C | Up to 300 °C | [1][2][6] |

| Lightfastness (Blue Wool Scale, 1-8) | 6-8 | Applicable (Specific rating not consistently provided) | [1][2][8] |

| Recommended Dosage (Transparent) | 0.005-0.05% | Not specified | [1][2][6] |

| Recommended Dosage (Opaque, with TiO2) | 0.02-0.3% | Not specified | [1][2][6] |

| Migration Resistance | Good | Good | [1][9] |

Solubility in Organic Solvents (at 20 °C)

| Solvent | Solubility (g/L) | References |

| Acetone | 2.2 - 5.2 | [1][2] |

| Butyl Acetate | 1.6 - 4.2 | [1][2] |

| Methylbenzene (Toluene) | 10.6 - 53.9 | [1][2] |

| Dichloromethane | 186.3 | [2] |

| Ethyl Alcohol | 1.1 - 5.1 | [1][2] |

Experimental Protocols

Incorporation of this compound into Polystyrene and PET via Masterbatch

The most common method for incorporating dyes into plastics is through a masterbatch, which is a concentrated mixture of the dye in a carrier resin.

Materials:

-

This compound powder

-

Polystyrene (PS) or Polyethylene Terephthalate (PET) carrier resin (pellets or powder)

-

Dispersant (e.g., metallic stearates, polyethylene glycol)

-

Antioxidant (optional, e.g., hindered phenols)

-

High-speed mixer

-

Twin-screw extruder

-

Pelletizer

Protocol:

-